molecular formula C21H22N4O4 B603966 N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-89-5

N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603966
CAS No.: 1120289-89-5
M. Wt: 394.4g/mol
InChI Key: IILSHUIVIPNAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final product is obtained by coupling the intermediate with methylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anti-cancer agents.

    Benzoyl Derivatives: Compounds like benzoyl peroxide, known for their use in acne treatment.

Uniqueness

N-{3-[(3-methoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1120289-89-5

Molecular Formula

C21H22N4O4

Molecular Weight

394.4g/mol

IUPAC Name

N-[3-[(3-methoxybenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-25(21(28)14-7-5-8-15(13-14)29-2)12-6-11-22-20(27)18-23-17-10-4-3-9-16(17)19(26)24-18/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,22,27)(H,23,24,26)

InChI Key

IILSHUIVIPNAHK-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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